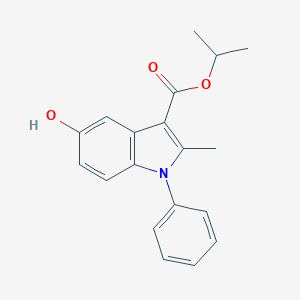
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBP is a piperazine derivative that has been used in the synthesis of various compounds for medicinal purposes.
Mécanisme D'action
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine is believed to exert its pharmacological effects through the inhibition of certain enzymes in the body. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to have various biochemical and physiological effects. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been shown to have anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to have antinociceptive effects, which means it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has several advantages for use in lab experiments. It is readily available and can be synthesized using a straightforward method. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine is also relatively stable and can be stored for long periods without significant degradation. However, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has some limitations. For instance, it has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has several potential future directions for research. One potential direction is the synthesis of new compounds using 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine as a building block. These compounds can be tested for their potential therapeutic applications. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine. This can provide insights into the optimal dosing and administration of 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine for various applications. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be studied for its potential use as a tool compound in cell signaling pathways. This can provide insights into the role of specific kinases in disease states.
Méthodes De Synthèse
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be synthesized using a straightforward method that involves the reaction between 4-bromo-benzenesulfonyl chloride and p-toluidine in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine as a white crystalline solid with a melting point of 124-126°C. The purity of the compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been extensively studied for its potential use in medicinal chemistry. It has been used as a building block in the synthesis of various compounds with potential therapeutic applications. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been used in the synthesis of potent inhibitors of acetylcholinesterase, an enzyme that is implicated in Alzheimer's disease. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been used in the synthesis of compounds with potential anticancer activity.
Propriétés
Nom du produit |
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine |
|---|---|
Formule moléculaire |
C17H19BrN2O2S |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3 |
Clé InChI |
OGZAWLINCACFDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)


